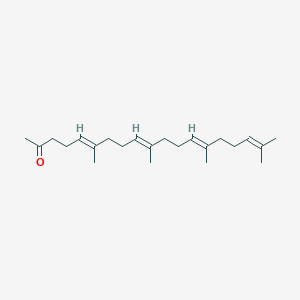
3-氯丙酰氯
描述
Synthesis Analysis
The synthesis of 3-chloropropionyl chloride has been improved through a continuous flow procedure from acrylic acid with a consecutive 1,4-addition of hydrogen chloride, achieving up to 94% conversion in just 25 minutes at mild temperatures and pressures. This method offers a safer and more efficient alternative to traditional processes, highlighting the potential for more environmentally friendly and economical production techniques (Movsisyan et al., 2018).
Molecular Structure Analysis
The molecular and conformational structures of 3-chloropropionyl chloride have been explored through gas-phase electron diffraction and computational methods. The compound exhibits a mixture of low-energy conformers, with the anti and gauche arrangements of the chlorine atoms relative to the propanoyl backbone being particularly significant. This diversity in conformations underlines the complexity of its structure and the influence of these conformations on its reactivity and properties (Johansen & Hagen, 2006).
Chemical Reactions and Properties
3-Chloropropionyl chloride participates in a variety of chemical reactions due to its reactivity. It is a precursor for the synthesis of compounds such as beclamide, showcasing its utility in creating complex molecules. Its reactivity with different reagents, under varying conditions, contributes to its wide application in synthetic organic chemistry and the development of new materials and drugs (Movsisyan et al., 2018).
Physical Properties Analysis
The physical properties of 3-chloropropionyl chloride, such as boiling point, melting point, and density, are crucial for its handling and application in industrial processes. However, specific detailed investigations into these properties were not highlighted in the current research findings.
Chemical Properties Analysis
The chemical properties of 3-chloropropionyl chloride, including its reactivity towards nucleophiles, stability under various conditions, and its role as an electrophile in organic synthesis, are fundamental aspects of its utility in chemistry. Its ability to undergo reactions such as amidation, as exemplified by its conversion to beclamide, reflects its versatile role in synthetic chemistry (Movsisyan et al., 2018).
科学研究应用
Application 1: Synthesis of Isoxazolidine Analogues
- Summary of the Application: 3-Chloropropionyl chloride is used in the synthesis of new isoxazolidine analogues of C-nucleotides, which have potential anti-cancer and antiviral activity .
- Methods of Application: The specific methods of application are not detailed in the source, but generally, acyl chlorides like 3-Chloropropionyl chloride are used in acylation reactions .
Application 2: Modification of Polymer Resins
- Summary of the Application: 3-Chloropropionyl chloride is used to modify hydrophilic and macroporous polymer resins composed of glycerylmethacrylate, styrene, and divinylbenzene .
- Results or Outcomes: The outcomes of this research are not specified in the source .
Application 3: Synthesis of Diethylaminopropionamido-hydroxy-anthraquinones
- Summary of the Application: 3-Chloropropionyl chloride is used in the synthesis of diethylaminopropionamido-hydroxy-anthraquinones, which are potential anticancer agents .
- Results or Outcomes: The outcomes of this research are not specified in the source .
Application 4: Synthesis of TRPV1 Antagonist
- Summary of the Application: 3-Chloropropionyl chloride is used in the Friedel–Crafts acylation of tert-butylbenzene, followed by cyclization to provide indanone, which was further transformed into a urea derivative, a potent TRPV1 antagonist .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The outcomes of this research are not specified in the source .
Application 5: Synthesis of Pyranoisoquinoline-1,6-diones
- Summary of the Application: 3-Chloropropionyl chloride is used in a novel high-yielding one-pot microwave-assisted synthesis of condensed 5-substituted pyranoisoquinoline-1,6-diones from 2-substituted isoquinoline-1,3-diones .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The outcomes of this research are not specified in the source .
Application 6: Synthesis of Cyclopentanol Derivative
- Summary of the Application: 3-Chloropropionyl chloride is used in the titanium tetrachloride mediated addition to 2,3,6,7-tetramethyl-1,8-bis(trimethylsilyl)-octa-2,6-diene leading to a cyclopentanol derivative, which contains three quaternary carbons .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The outcomes of this research are not specified in the source .
安全和危害
3-Chloropropionyl chloride is classified as Acute Tox. 2 Inhalation, Acute Tox. 4 Oral, and Skin Corr. 1B . It is harmful if swallowed, causes severe skin burns and eye damage, and is fatal if inhaled . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
未来方向
While the future directions of 3-Chloropropionyl chloride are not explicitly mentioned in the retrieved documents, its potential applications in various fields can be inferred from its properties and uses. As a bifunctional reagent capable of acylation, it can be used in the synthesis of a variety of (hetero)cyclic compounds . This opens up possibilities for its use in the development of new pharmaceuticals, agrochemicals, and other chemical products.
属性
IUPAC Name |
3-chloropropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2O/c4-2-1-3(5)6/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUNLMUAPJVRME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060801 | |
| Record name | Propanoyl chloride, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | 3-Chloropropionyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11034 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-Chloropropionyl chloride | |
CAS RN |
625-36-5 | |
| Record name | 3-Chloropropionyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloropropanoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloropropionyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84180 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoyl chloride, 3-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoyl chloride, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloropropionyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.901 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CHLOROPROPANOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24PO18998I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



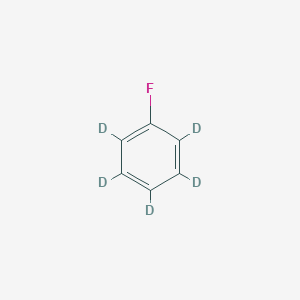


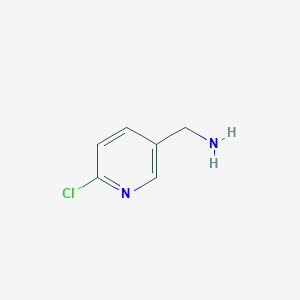
![4-[Methoxy(methylsulfanyl)phosphoryl]oxy-2-methyl-1-nitrobenzene](/img/structure/B58062.png)

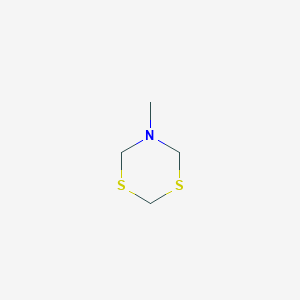
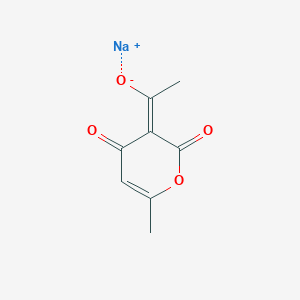

![(2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B58086.png)

